molecular formula C22H19N3O2 B10981857 1-oxo-2-phenyl-N-[2-(1H-pyrrol-1-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide

1-oxo-2-phenyl-N-[2-(1H-pyrrol-1-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide

Cat. No.: B10981857
M. Wt: 357.4 g/mol
InChI Key: IZSJFFDIYXIMNT-UHFFFAOYSA-N
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Description

1-oxo-2-phenyl-N-[2-(1H-pyrrol-1-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound that features a unique structure combining isoquinoline, phenyl, and pyrrole moieties

Preparation Methods

The synthesis of 1-oxo-2-phenyl-N-[2-(1H-pyrrol-1-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide involves multiple steps. One common synthetic route includes the reaction of 2-(1H-pyrrol-1-yl)ethanol with a suitable isoquinoline derivative in the presence of a catalyst such as copper(II) bromide . The reaction conditions typically involve heating the mixture to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

1-oxo-2-phenyl-N-[2-(1H-pyrrol-1-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the isoquinoline or pyrrole rings are replaced with other groups using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-oxo-2-phenyl-N-[2-(1H-pyrrol-1-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-oxo-2-phenyl-N-[2-(1H-pyrrol-1-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-oxo-2-phenyl-N-[2-(1H-pyrrol-1-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of structural features, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C22H19N3O2

Molecular Weight

357.4 g/mol

IUPAC Name

1-oxo-2-phenyl-N-(2-pyrrol-1-ylethyl)isoquinoline-4-carboxamide

InChI

InChI=1S/C22H19N3O2/c26-21(23-12-15-24-13-6-7-14-24)20-16-25(17-8-2-1-3-9-17)22(27)19-11-5-4-10-18(19)20/h1-11,13-14,16H,12,15H2,(H,23,26)

InChI Key

IZSJFFDIYXIMNT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C(=O)NCCN4C=CC=C4

Origin of Product

United States

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